3-Amino-4,6-dichloropicolinic acid

Overview

Description

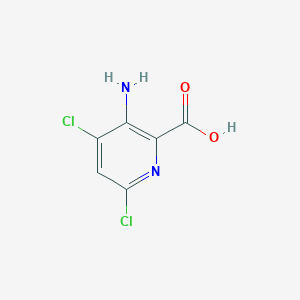

3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid, is a selective herbicide used for control of broadleaf weeds . It belongs to the picolinic acid family of herbicides . The compound has a molecular weight of 207.01 .

Synthesis Analysis

The synthesis of 3-Amino-4,6-dichloropicolinic acid can be achieved by reducing 4-amino-3,5,6-trichloropicolinic acid . This method uses a clean and environment-friendly catalytic hydrogenation process for high selectively hydrogenating and reducing the 4-amino-3,5,6-trichloropicolinic acid .Molecular Structure Analysis

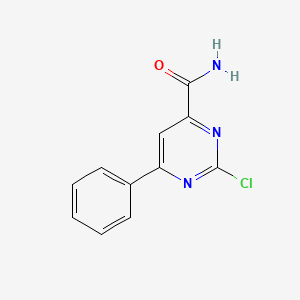

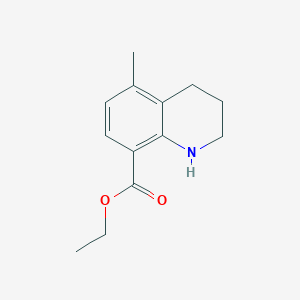

The molecular structure of 3-Amino-4,6-dichloropicolinic acid consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

3-Amino-4,6-dichloropicolinic acid is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature . The compound is soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications

Herbicide Use

Aminopyralid is primarily used as a herbicide to control broadleaf weeds, such as Canada Thistle (Cirsium arvense), in a variety of crops . It is known for its effectiveness in controlling unwanted vegetation in agricultural settings.

Environmental Behavior

The compound is highly soluble in water, non-volatile, and has the potential for leaching into groundwater due to its mobility and moderate persistence in soil systems . This characteristic is important for understanding its environmental impact and behavior.

Safety and Hazards

The safety information for 3-Amino-4,6-dichloropicolinic acid indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

3-Amino-4,6-dichloropicolinic acid, also known as Aminopyralid , is a pyridine carboxylic acid herbicide . Its primary targets are broadleaf weeds, especially thistles and clovers . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .

Mode of Action

The compound interacts with its targets by stimulating the synthesis of DNA, RNA, and proteins in plants at low concentrations . This stimulation leads to uncontrolled and disordered cell division and growth, eventually resulting in the destruction of the vascular bundles . At high concentrations, it inhibits cell division and growth .

Biochemical Pathways

It is known that the compound interferes with the normal synthesis of dna, rna, and proteins in plants, leading to uncontrolled cell division and growth .

Pharmacokinetics

Aminopyralid is non-volatile, highly soluble in water, and based on its chemical properties, is mobile and has a high potential for leaching to groundwater .

Result of Action

The result of the action of 3-Amino-4,6-dichloropicolinic acid is the control of broadleaf weeds. It causes uncontrolled and disordered cell division and growth in these plants, leading to the destruction of their vascular bundles . This results in the death of the weeds, thereby controlling their population in the treated areas .

Action Environment

The action of 3-Amino-4,6-dichloropicolinic acid can be influenced by environmental factors. For instance, in soil systems lacking oxygen and with a small presence of microorganisms, the herbicide can persist for a long time . The persistence of the herbicide in the soil can vary from 4 days to 287 days, depending on the soil type, local climate, and the microorganisms present in the soil .

properties

IUPAC Name |

3-amino-4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPREKPWUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355604.png)

![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)

![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)